molecular formula C13H18O2 B2879766 1-(4-Isopropoxyphenyl)butan-2-one CAS No. 88795-89-5

1-(4-Isopropoxyphenyl)butan-2-one

Cat. No.: B2879766
CAS No.: 88795-89-5
M. Wt: 206.285
InChI Key: APKOFQUONYDRRO-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a butan-2-one moiety

Scientific Research Applications

1-(4-Isopropoxyphenyl)butan-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropoxyphenyl)butan-2-one can be synthesized through multiple-step reactions. One common method involves the reaction of sodium ethoxide with benzene, followed by treatment with aqueous sodium hydroxide, and finally heating at high temperatures. The reaction conditions typically involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropoxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The isopropoxy group and the ketone moiety play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)butan-2-one: Similar structure with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxyphenyl)butan-2-one: Contains an ethoxy group in place of the isopropoxy group.

    1-(4-Propoxyphenyl)butan-2-one: Features a propoxy group instead of an isopropoxy group.

Uniqueness

1-(4-Isopropoxyphenyl)butan-2-one is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the isopropoxy group plays a critical role in the compound’s behavior and interactions .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-12(14)9-11-5-7-13(8-6-11)15-10(2)3/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKOFQUONYDRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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